5'-(4-Methoxyphenyl)-[2,2'-bithiophene]-5-carbaldehyde
Overview
Description
5'-(4-Methoxyphenyl)-[2,2'-bithiophene]-5-carbaldehyde is a useful research compound. Its molecular formula is C16H12O2S2 and its molecular weight is 300.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 5’-(4-Methoxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde is the 15-lipoxygenases (ALOX15) . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models .
Mode of Action
The compound interacts with its target, ALOX15, in a substrate-specific manner . It seems to inhibit the catalytic activity of ALOX15 . The exact molecular basis for this allosteric inhibition remains unclear .
Biochemical Pathways
The pathophysiological role of linoleic acid- and arachidonic acid-derived ALOX15 metabolites has rendered this enzyme a target for pharmacological research .
Pharmacokinetics
Its predicted boiling point is 4019±450 °C , and its predicted density is 1±0.06 g/cm3 . These properties could potentially impact the compound’s bioavailability.
Result of Action
Given its inhibitory effect on alox15, it could potentially alter the production of linoleic acid- and arachidonic acid-derived metabolites .
Action Environment
Such factors could potentially affect the compound’s interaction with its target, alox15 .
Biochemical Analysis
Biochemical Properties
5’-(4-Methoxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to the active sites of enzymes, where it can act as an inhibitor or activator. For instance, it has been observed to inhibit the activity of certain lipoxygenases, which are enzymes involved in the metabolism of fatty acids . This inhibition occurs through the binding of 5’-(4-Methoxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde to the enzyme’s active site, preventing the substrate from accessing the catalytic center . Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their activity and influencing downstream cellular processes.
Cellular Effects
The effects of 5’-(4-Methoxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde on various types of cells and cellular processes are profound. In cancer cell lines, this compound has demonstrated antiproliferative activity, inhibiting the growth of cells such as non-small cell lung cancer and breast cancer cells . This effect is mediated through the modulation of cell signaling pathways, including those involved in cell cycle regulation and apoptosis. Furthermore, 5’-(4-Methoxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde has been shown to influence gene expression, altering the transcription of genes associated with cell proliferation and survival . Its impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to changes in metabolic flux and energy production.
Molecular Mechanism
At the molecular level, 5’-(4-Methoxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target molecule’s activity. For example, the compound’s interaction with lipoxygenases leads to the inhibition of their catalytic activity, thereby reducing the production of pro-inflammatory metabolites . Additionally, 5’-(4-Methoxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 5’-(4-Methoxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has been observed to undergo degradation, which can influence its efficacy and potency in biochemical assays . In in vitro studies, the stability of 5’-(4-Methoxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde is affected by factors such as temperature, pH, and the presence of other reactive species. Long-term exposure to the compound has been shown to result in sustained inhibition of target enzymes and prolonged effects on cellular processes .
Dosage Effects in Animal Models
In animal models, the effects of 5’-(4-Methoxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde vary with different dosages. At low doses, the compound exhibits therapeutic effects, such as the inhibition of tumor growth and modulation of immune responses . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . The threshold effects of 5’-(4-Methoxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde are critical for determining its safe and effective dosage range in preclinical studies.
Metabolic Pathways
5’-(4-Methoxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is metabolized primarily through oxidative reactions catalyzed by cytochrome P450 enzymes . These reactions result in the formation of various metabolites, which can have distinct biological activities. The metabolic flux of 5’-(4-Methoxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde is influenced by factors such as enzyme expression levels and the availability of cofactors .
Transport and Distribution
The transport and distribution of 5’-(4-Methoxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Once inside the cell, 5’-(4-Methoxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . The distribution of the compound within tissues is also affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 5’-(4-Methoxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde plays a crucial role in its activity and function. The compound has been observed to localize in the cytoplasm, where it interacts with cytosolic enzymes and signaling proteins . Additionally, 5’-(4-Methoxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . This subcellular localization is essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.
Properties
IUPAC Name |
5-[5-(4-methoxyphenyl)thiophen-2-yl]thiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2S2/c1-18-12-4-2-11(3-5-12)14-8-9-16(20-14)15-7-6-13(10-17)19-15/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPSACHHYYXJPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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